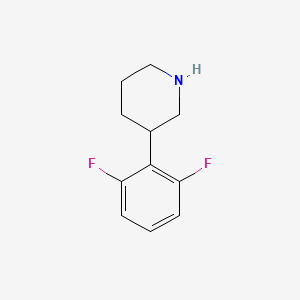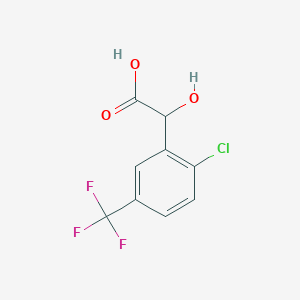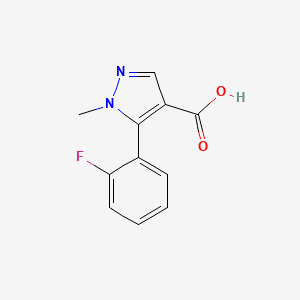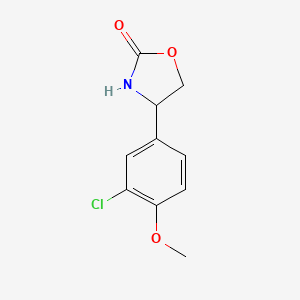
4-Fluoro-4-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry. The incorporation of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-4-(trifluoromethyl)piperidine involves the reduction of 4-(trifluoromethyl)pyridine. The process typically includes the following steps :
Preparation of 4-(trifluoromethyl)pyridine: This can be achieved through trifluoromethylation of 4-iodobenzene.
Reduction to this compound: At room temperature, 4-(trifluoromethyl)pyridine is placed in a reactor with palladium-carbon as a catalyst. Hydrogen gas is introduced into the reactor under controlled pressure (3-12 atmospheric pressure), and the mixture is stirred to facilitate the hydrogenation reduction reaction, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium-carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-Fluoro-4-(trifluoromethyl)piperidine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Fluoro-4-(trifluoromethyl)piperidine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 4-Fluoropiperidine
- 4-(Trifluoromethyl)pyridine
Comparison
4-Fluoro-4-(trifluoromethyl)piperidine is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, enhancing its reactivity and stability compared to similar compounds. For instance, while 4-(trifluoromethyl)piperidine and 4-fluoropiperidine each contain one of these groups, they do not exhibit the same level of chemical versatility and biological activity .
Propriétés
Numéro CAS |
1556809-89-2 |
|---|---|
Formule moléculaire |
C6H9F4N |
Poids moléculaire |
171.14 g/mol |
Nom IUPAC |
4-fluoro-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9F4N/c7-5(6(8,9)10)1-3-11-4-2-5/h11H,1-4H2 |
Clé InChI |
LGXXUQSHRJQLQD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















